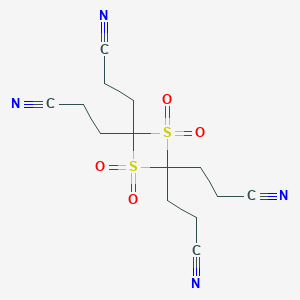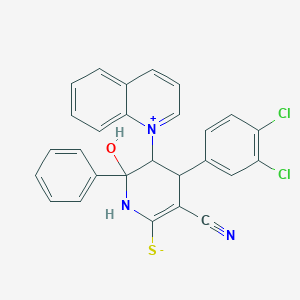![molecular formula C27H20N2O B6117012 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as SKI-II, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the inhibition of SK1, which is a key enzyme in the sphingolipid pathway. SK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), which is a bioactive lipid that regulates various cellular processes. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol reduces the levels of S1P, which in turn leads to the activation of pro-apoptotic pathways and the suppression of pro-inflammatory signaling.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound induces cell death and reduces tumor growth by inhibiting SK1. In immune cells, it suppresses inflammation and modulates immune responses by regulating the production of cytokines and chemokines. In the brain, it modulates the activity of ion channels and may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments is its specificity for SK1 inhibition. This compound has a high affinity for SK1 and does not affect the activity of other enzymes in the sphingolipid pathway. Moreover, it has been shown to be effective in various cell types and animal models. However, one limitation of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol. One direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Moreover, future studies may focus on developing more potent and selective SK1 inhibitors based on the structure of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol.
Synthesis Methods
The synthesis of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the reaction of 4-biphenylyl-1H-imidazole-5-carbaldehyde and 4-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on various factors, such as the reaction time, reactant ratio, and purity of the starting materials.
Scientific Research Applications
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential applications in various fields, such as cancer research, immunology, and neuroscience. This compound has been shown to inhibit sphingosine kinase 1 (SK1), which is an enzyme that plays a crucial role in cell proliferation, survival, and migration. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol can induce cell death in cancer cells and suppress inflammation in immune cells. Moreover, this compound has been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
properties
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c30-24-13-7-12-23(18-24)27-28-25(21-10-5-2-6-11-21)26(29-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,30H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSXBORPNATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)



![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)
